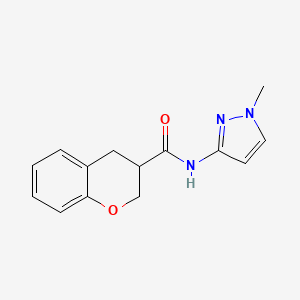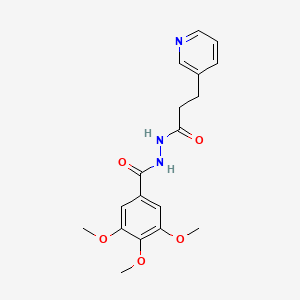![molecular formula C19H22N2O4S B7462783 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid is not fully understood, but it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of inflammatory cytokines. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer and anti-inflammatory activity. However, 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. One potential direction is the development of more efficient synthesis methods to produce higher yields of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. Another direction is the study of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid in combination with other chemotherapeutic agents to determine if it has synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid and its potential applications in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been synthesized through various methods, including the reaction of 4-methylbenzoic acid with piperidine, followed by the reaction of the resulting compound with sulfamic acid. Another method involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidine, followed by reduction and reaction with sulfamic acid. These methods have been optimized to produce high yields of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid.
Applications De Recherche Scientifique
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-9-10-15(19(22)23)13-18(14)26(24,25)20-16-7-3-4-8-17(16)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKSCFCXDNZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![4-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7462723.png)
![4-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7462727.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![[4-(2-Chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7462737.png)
![2-(2,4-Dichlorophenoxy)-1-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7462749.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)


![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)